molecular formula C8H7BrF3NO2 B2605293 [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol CAS No. 1866918-35-5

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol

Cat. No.: B2605293
CAS No.: 1866918-35-5
M. Wt: 286.048
InChI Key: LLVWAHWFFHKOEZ-UHFFFAOYSA-N
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Description

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol (CAS: 1866918-35-5) is a brominated pyridine derivative featuring a trifluoroethoxy substituent at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring. This compound is structurally notable for its electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and influences intermolecular interactions. The hydroxymethyl group provides a reactive site for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2/c9-6-2-13-7(1-5(6)3-14)15-4-8(10,11)12/h1-2,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWAHWFFHKOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1OCC(F)(F)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol typically involves the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine with formaldehyde under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Effects

The table below compares the target compound with structurally related pyridine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Pyridine Ring) Key Functional Groups Similarity Score Applications/Notes Reference
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol 2: CF3CH2O; 4: CH2OH; 5: Br Hydroxymethyl, trifluoroethoxy, bromo Intermediate for drug synthesis; enhanced solubility due to -CH2OH
5-Bromo-2-methoxynicotinaldehyde (CAS: 103058-87-3) 2: OCH3; 5: Br; 3: CHO Aldehyde, methoxy, bromo 0.76 Less stable than trifluoroethoxy analogs; aldehyde group enables nucleophilic reactions
5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS: 76041-79-7) 3: CF3; 5: Br; 2: OH Hydroxyl, trifluoromethyl, bromo 0.93 Strong hydrogen bonding via -OH; potential antimicrobial activity
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one 1: CF3CH2; 5: Br; 2: ketone Trifluoroethyl, ketone, bromo Used in kinase inhibitor synthesis; ketone enhances electrophilicity

Key Observations :

  • Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in the target compound provides greater electron-withdrawing effects and lipophilicity compared to methoxy (e.g., 5-Bromo-2-methoxynicotinaldehyde), improving resistance to oxidative degradation .
  • Hydroxymethyl vs. Aldehyde/Ketone : The hydroxymethyl group offers milder reactivity than aldehyde or ketone substituents, making it suitable for controlled derivatization in drug intermediates .
  • Positional Effects : The 5-bromo substituent is conserved across analogs, but its interaction with adjacent groups (e.g., trifluoromethyl in CAS 76041-79-7) alters electronic properties and biological activity .

Biological Activity

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H8BrF3NO2
  • Molecular Weight : 276.06 g/mol
  • CAS Number : 2044704-69-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating penetration through biological membranes. This allows the compound to interact with various proteins and enzymes, potentially modulating signaling pathways involved in cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar functional groups have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. The assessment of these compounds often involves methods such as MTT assays and colony formation tests to evaluate their efficacy.

Table 1: Cytotoxicity of Related Compounds Against Glioblastoma Cells

CompoundIC50 (µg/mL)Mechanism of Action
Compound 19.48Induces apoptosis via mitochondrial pathway
Compound 212.16Inhibits cell proliferation through cell cycle arrest
Compound 36.43Activates caspase cascade leading to programmed cell death

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound have been investigated for neuroprotective effects. They may modulate potassium channels and influence neuronal excitability, suggesting potential therapeutic implications for neurological disorders.

Study on Glioblastoma Treatment

A study published in Frontiers in Pharmacology evaluated a series of thiazolidinone derivatives with similar structural motifs. These compounds exhibited significant antitumor activity against glioblastoma cells (LN229). The best-performing derivatives had IC50 values ranging from 6.43 to 12.16 µg/mL, demonstrating their potential as effective therapeutic agents against aggressive brain tumors .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound and its derivatives to various protein targets involved in cancer progression. These studies indicated favorable interactions with proteins such as AURKA and VEGFR-2, which are critical in tumor growth and angiogenesis.

Table 2: Binding Affinities of Compounds to AURKA and VEGFR-2

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
Compound 1-9.0-8.7
Compound 2-8.9-9.0
Compound 3-9.8-8.1

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